(S)-N-Methyl-4-(pyrrolidin-3-yloxy)benzamide
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Overview
Description
(S)-N-Methyl-4-(pyrrolidin-3-yloxy)benzamide is a synthetic compound belonging to the class of benzamides It is characterized by the presence of a pyrrolidine ring attached to a benzamide structure through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-4-(pyrrolidin-3-yloxy)benzamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 3-chloropropylamine and aromatic aldehydes.
Ether Linkage Formation: The pyrrolidine ring is then linked to the benzamide structure via an ether bond.
N-Methylation: The final step involves the methylation of the nitrogen atom on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(S)-N-Methyl-4-(pyrrolidin-3-yloxy)benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Sodium hydride, alkyl halides; basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
(S)-N-Methyl-4-(pyrrolidin-3-yloxy)benzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-N-Methyl-4-(pyrrolidin-3-yloxy)benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar amide linkage but differ in the heterocyclic ring structure.
Substituted Benzamides: Compounds with various substituents on the benzamide moiety, offering different chemical and biological properties.
Uniqueness
(S)-N-Methyl-4-(pyrrolidin-3-yloxy)benzamide is unique due to its specific combination of a pyrrolidine ring and a benzamide structure, providing distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-methyl-4-[(3S)-pyrrolidin-3-yl]oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-13-12(15)9-2-4-10(5-3-9)16-11-6-7-14-8-11/h2-5,11,14H,6-8H2,1H3,(H,13,15)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWYOBDNLPIKAH-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)OC2CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC=C(C=C1)O[C@H]2CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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